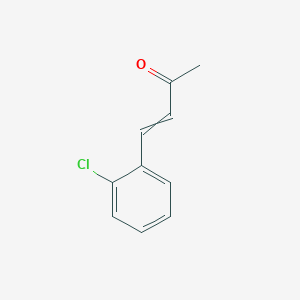

4-(2-chlorophenyl)but-3-en-2-one

Description

4-(2-Chlorophenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system and a 2-chlorophenyl substituent. Its molecular formula is C₁₀H₉ClO (molecular weight: 180.63 g/mol), with the (E)-isomer being the predominant configuration due to steric and electronic stabilization . The compound is synthesized via Claisen–Schmidt condensation, as demonstrated in a poly(N-isopropylacrylamide-co-L-proline)-catalyzed reaction, yielding 42% of the product with spectral data confirming its structure (¹H NMR: δ 7.93 ppm for the enone proton; IR: 1672 cm⁻¹ for the carbonyl stretch) . This compound serves as a key intermediate in organic synthesis, particularly for heterocyclic systems and bioactive molecules .

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

4-(2-chlorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H9ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3 |

InChI Key |

FHDSETHROOWFCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Sodium hydroxide or potassium hydroxide in aqueous ethanol is commonly used.

-

Temperature : Reflux conditions (70–80°C) are typical to drive dehydration.

-

Yield Considerations : For the analogous 4-chlorophenyl derivative, yields of 53.8% have been reported using morpholine hydrochloride and paraformaldehyde in ethanol. Adjustments for steric and electronic effects of the 2-chloro substituent may necessitate longer reaction times or elevated temperatures.

Example Protocol (adapted from):

-

Dissolve 2-chlorobenzaldehyde (10 mmol) and acetone (20 mmol) in ethanol.

-

Add aqueous NaOH (10%) and reflux for 12–24 hours.

-

Acidify with HCl, extract with dichloromethane, and purify via recrystallization.

Oxidative Elimination Using N-Bromosuccinimide (NBS)

A modern approach involves the oxidative elimination of thioether intermediates. This method, demonstrated for 4-(4-chlorophenyl)but-3-en-2-one, employs NBS in dimethylformamide (DMF) with potassium carbonate.

Key Steps and Optimization

-

Starting Material : 4-(2-Chlorophenyl)-4-(hexylthio)butan-2-one is synthesized via nucleophilic substitution of 2-chlorophenylmagnesium bromide with ethyl acetoacetate.

-

Reaction with NBS :

-

Combine NBS (1 eq), 4-(2-chlorophenyl)-4-(hexylthio)butan-2-one (1 eq), and K₂CO₃ (1 eq) in DMF.

-

Stir at 40°C until completion (TLC monitoring).

-

Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Hydrolysis of Enol Ether Derivatives

Enol ethers, such as 3-((4-chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one, can undergo acid-catalyzed hydrolysis to yield α,β-unsaturated ketones. For the 2-chloro isomer, this method requires synthesizing the corresponding enol ether precursor.

Reaction Parameters

-

Acid Catalyst : Hydrochloric acid or sulfuric acid in aqueous ethanol.

-

Temperature : Reflux conditions (80–100°C) for 4–6 hours.

-

Challenges : The electron-withdrawing 2-chloro group may slow hydrolysis compared to para-substituted analogs.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction can yield the corresponding alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Chlorobenzoic acid.

Reduction: 2-Chlorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-chlorophenyl)but-3-en-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Studies have explored its potential as an antimicrobial and anticancer agent.

Medicine: Research is ongoing to investigate its pharmacological properties and potential therapeutic uses.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-chlorobenzylideneacetone involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence electronic properties and reactivity. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂) reduce the electron density of the enone system, lowering UV absorption maxima (323 nm vs. 375 nm for electron-donating NMe₂) .

Spectral and Physical Properties

- IR Spectroscopy : The carbonyl stretch in 4-(2-chlorophenyl)but-3-en-2-one (1672 cm⁻¹) is consistent with α,β-unsaturated ketones. Analogous compounds, such as 4-(4-fluorophenyl)but-3-en-2-one, show similar carbonyl stretches (1668 cm⁻¹) .

- NMR Spectroscopy: The enone protons in 4-(2-chlorophenyl)but-3-en-2-one resonate at δ 7.93 (d, J = 16.4 Hz) and δ 6.66 (d, J = 16.4 Hz), confirming the (E)-configuration. Para-substituted derivatives (e.g., 4-NO₂) exhibit downfield shifts due to electron withdrawal .

Q & A

Q. Structural Confirmation :

- Spectroscopy :

- X-ray Crystallography : Resolves molecular geometry, bond lengths, and angles, as demonstrated for structurally related enones .

Basic: How can researchers optimize reaction conditions for synthesizing 4-(2-chlorophenyl)but-3-en-2-one to improve yield and purity?

Answer:

Optimization involves systematic variation of parameters:

- Catalyst Screening : Test Brønsted acids (e.g., HCl) vs. bases (e.g., NaOH) to favor enolization and minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol or methanol may improve solubility of intermediates .

- Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive intermediates.

- Real-Time Monitoring : Use TLC or HPLC to track reaction progress and terminate at maximal product formation .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for 4-(2-chlorophenyl)but-3-en-2-one be resolved?

Answer:

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces altering bond lengths. Methodological strategies include:

- Variable-Temperature NMR : Detect conformational changes by analyzing peak splitting at low temperatures .

- DFT Calculations : Compare experimental NMR shifts with computed values for different tautomers or conformers .

- Complementary Techniques : Pair X-ray data with solid-state NMR to assess whether observed differences are intrinsic or artifacts of measurement conditions .

Advanced: What experimental strategies can be employed to study the kinetic stability of 4-(2-chlorophenyl)but-3-en-2-one under varying environmental conditions?

Answer:

- Accelerated Stability Testing :

- Environmental Stressors :

Advanced: How can researchers design experiments to investigate the biological activity of 4-(2-chlorophenyl)but-3-en-2-one while ensuring reproducibility?

Answer:

- In Vitro Assays :

- Data Validation :

Basic: What safety protocols are critical when handling 4-(2-chlorophenyl)but-3-en-2-one in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .

Advanced: How can computational methods complement experimental studies of 4-(2-chlorophenyl)but-3-en-2-one’s electronic properties?

Answer:

- Molecular Modeling :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict UV-Vis spectra and compare with experimental λmax .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity toward electrophiles/nucleophiles .

- Docking Studies : Simulate interactions with biological targets (e.g., protein kinases) using AutoDock Vina to prioritize in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.